3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977365
InChI: InChI=1S/C12H13NO2/c1-8-11(12-14-6-7-15-12)9-4-2-3-5-10(9)13-8/h2-5,12-13H,6-7H2,1H3
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole

CAS No.:

Cat. No.: VC15977365

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole
Standard InChI InChI=1S/C12H13NO2/c1-8-11(12-14-6-7-15-12)9-4-2-3-5-10(9)13-8/h2-5,12-13H,6-7H2,1H3
Standard InChI Key KIRFYWHTEUXUQO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C3OCCO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic indole moiety (a benzene ring fused to a pyrrole ring) substituted at the 3-position with a 1,3-dioxolane group and at the 2-position with a methyl group . The dioxolane ring, a five-membered cyclic ether with two oxygen atoms, introduces steric and electronic effects that influence reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H13NO2\text{C}_{12}\text{H}_{13}\text{NO}_2
Molecular Weight203.237 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point384.6 ± 37.0 °C
Flash Point139.8 ± 16.8 °C
LogP (Partition Coefficient)2.01
Vapor Pressure0.0 ± 0.8 mmHg at 25°C

The moderate LogP value suggests balanced hydrophobicity, suitable for interactions in biological systems . The low vapor pressure indicates limited volatility under ambient conditions.

Synthetic Methodologies

Key Synthesis Routes

Synthesis typically involves multi-step strategies to introduce the dioxolane and methyl groups onto the indole scaffold. A representative approach, adapted from thioglycosylation methods, employs photoredox catalysis under blue LED irradiation :

  • Indole Functionalization:

    • Bromination of 3-(2-hydroxyethyl)indole using Nbromosuccinimide\text{N}- \text{bromosuccinimide} (NBS) and PPh3\text{PPh}_3 in dichloromethane yields 3-(2-bromoethyl)indole .

    • Protection of the indole nitrogen with a Boc group facilitates subsequent reactions.

  • Dioxolane Introduction:

    • Reaction with 1,3-dioxolane precursors under basic conditions (e.g., K3PO4\text{K}_3\text{PO}_4) in a solvent system of dichloroethane (DCE) and water (2:1 v/v) forms the dioxolane ring .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, PPh₃, CH₂Cl₂, 1 h82%
Boc Protection(Boc)₂O, Et₃N, DMAP, CH₂Cl₂, 1 h95%
Dioxolane Formation1,3-Dioxolane precursor, K₃PO₄, DCE:H₂O, 24 h80%

Reactivity and Functionalization

Electrophilic Substitution

The indole’s electron-rich pyrrole ring undergoes electrophilic substitution at the 5- and 6-positions. The dioxolane group acts as an electron-donating substituent, directing incoming electrophiles to specific sites.

Oxidation and Ring-Opening Reactions

The dioxolane ring is susceptible to acid-catalyzed hydrolysis, yielding a diol intermediate. This reactivity is exploitable for prodrug designs or further functionalization.

Industrial and Materials Science Applications

Agrochemical Intermediates

Indole derivatives are precursors to herbicides and insecticides. The dioxolane group enhances solubility in formulation matrices, improving bioavailability.

Organic Electronics

The conjugated indole system and electron-rich dioxolane may contribute to charge transport properties, making the compound a candidate for organic semiconductors.

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